5-Chlorothiophene-2,3,4-tricarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-2,3,4-tricarboxylic Acid is an organic compound that belongs to the class of halogenated thiophenes. This compound is characterized by the presence of a chlorine atom and three carboxylic acid groups attached to a thiophene ring. It is widely used in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,3,4-tricarboxylic Acid can be achieved through several methods. One common approach involves the chlorination of thiophene followed by carboxylation. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2,3,4-tricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophenes
Scientific Research Applications
5-Chlorothiophene-2,3,4-tricarboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Chlorothiophene-2,3,4-tricarboxylic Acid involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can participate in redox reactions, influencing cellular pathways and metabolic processes .
Comparison with Similar Compounds
Citric Acid: A tricarboxylic acid used in the citric acid cycle.
Isocitric Acid: Another tricarboxylic acid involved in metabolic pathways.
Aconitic Acid: A tricarboxylic acid with applications in biochemistry.
Uniqueness: 5-Chlorothiophene-2,3,4-tricarboxylic Acid is unique due to the presence of a chlorine atom and a thiophene ring, which imparts distinct chemical reactivity and properties compared to other tricarboxylic acids. Its halogenated nature makes it particularly useful in organic synthesis and industrial applications .
Properties
Molecular Formula |
C7H3ClO6S |
---|---|
Molecular Weight |
250.61 g/mol |
IUPAC Name |
5-chlorothiophene-2,3,4-tricarboxylic acid |
InChI |
InChI=1S/C7H3ClO6S/c8-4-2(6(11)12)1(5(9)10)3(15-4)7(13)14/h(H,9,10)(H,11,12)(H,13,14) |
InChI Key |
MWSOPHSTIZGHTI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1C(=O)O)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.